molecular formula C19H15ClFN3O3S B11384360 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11384360
M. Wt: 419.9 g/mol
InChI Key: PZBBFLARIRNQCQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the chloro, fluorophenyl, methanesulfonyl, and methylphenyl groups through various substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide: shares similarities with other pyrimidine derivatives that have similar substituents.

    Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring but similar core structure.

Uniqueness

The uniqueness of 5-chloro-2-[(4-fluorophenyl)methanesulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-4-2-3-5-16(12)23-18(25)17-15(20)10-22-19(24-17)28(26,27)11-13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

PZBBFLARIRNQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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